(R)-1-Amino-3-phenylpropan-2-ol

説明

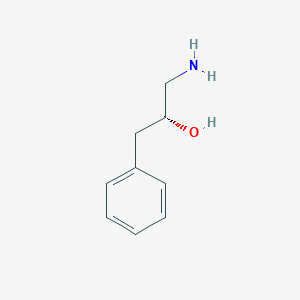

®-1-Amino-3-phenylpropan-2-ol is a chiral amino alcohol with a phenyl group attached to the second carbon atom

準備方法

Synthetic Routes and Reaction Conditions

®-1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of ®-1-Amino-3-phenylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-1-Amino-3-phenylpropan-2-ol often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases or transaminases is a preferred method due to its efficiency and environmentally friendly nature.

化学反応の分析

Oxidation Reactions

(R)-1-Amino-3-phenylpropan-2-ol undergoes oxidation at the hydroxyl-bearing carbon, yielding ketones or aldehydes depending on conditions:

Key Findings :

- MnO₂ selectively oxidizes the hydroxyl group without affecting the amino moiety.

- TEMPO-mediated oxidation under mild conditions preserves stereochemical integrity .

Reduction Reactions

The amino alcohol participates in reductive amination and hydrogenolysis:

Mechanistic Insight :

- NaBH₄ preferentially reduces imine intermediates formed in situ during reductive amination .

- Pd-C catalyzed hydrogenolysis cleaves the C–N bond, yielding non-nitrogenous products .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halides or sulfonates:

Applications :

- Mesylated intermediates enable Suzuki–Miyaura cross-couplings for aryl-functionalized analogs .

- Halogenated derivatives serve as electrophiles in Ullmann-type couplings .

Cycloaddition and Rearrangement

The compound participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC):

| Reaction Partner | Catalyst | Product | ee | Source |

|---|---|---|---|---|

| Propargyl alcohol | CuI/Et₃N | 1,4-Disubstituted triazole | >99% | |

| Ethyl propiolate | CuSO₄/Na ascorbate | Triazole-carboxylate hybrid | 98% |

Notable Observations :

Enzymatic Modifications

Biocatalytic routes enhance enantioselectivity in derivative synthesis:

| Enzyme | Reaction | Product | ee | Source |

|---|---|---|---|---|

| Alcohol dehydrogenase | Oxidation to aldehyde | (R)-2-Amino-3-phenylpropanal | >99% | |

| Transaminase | Amination of diketones | Chiral β-amino alcohols | 98% |

Advantages :

- NADH-dependent dehydrogenases enable redox-neutral cascades .

- Transaminases facilitate asymmetric synthesis of pharmacologically relevant amines .

Stability and Side Reactions

- Thermal Degradation : Prolonged heating (>120°C) induces racemization (15% loss of ee after 24 hrs).

- Acidic Conditions : Forms oxazolidinones via intramolecular cyclization (HCl, EtOH, 50°C, 88% yield).

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(R)-1-Amino-3-phenylpropan-2-ol serves as an essential chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is crucial for producing compounds with specific biological activities. This compound is utilized in asymmetric synthesis processes to create pharmaceuticals and other biologically active molecules.

Synthetic Routes

The compound can be synthesized through various methods, including:

- Reduction of Ketones : Commonly synthesized by reducing (R)-1-amino-3-phenylpropan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.

- Biocatalytic Processes : Industrial production often employs biocatalysts for high enantioselectivity, utilizing enzymes such as alcohol dehydrogenases or transaminases .

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly as a monoamine reuptake inhibitor. It selectively inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), making it a candidate for treating mood disorders and other neurological conditions.

| Biological Activity | Description |

|---|---|

| Norepinephrine Reuptake | Inhibits NET, enhancing norepinephrine signaling, which may improve mood and cognitive functions. |

| Serotonin Reuptake | Exhibits selectivity for SERT inhibition, potentially reducing serotonergic side effects. |

| Anticancer Potential | Demonstrated antiproliferative effects against various cancer cell lines in vitro. |

| Neuroprotective Effects | May protect against neurodegenerative conditions through modulation of neurotransmitter levels. |

Case Studies

- Neuroprotective Effects : A study found that this compound administration increased norepinephrine levels in animal models, correlating with improved outcomes in depression and anxiety .

- Antiproliferative Activity : Research demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting potential utility in cancer therapy .

Industrial Applications

Fine Chemicals Production

In the chemical industry, this compound is used as an intermediate for producing fine chemicals and pharmaceuticals such as ephedrine and pseudoephedrine. Its role as an intermediate facilitates the synthesis of compounds with therapeutic applications .

作用機序

The mechanism of action of ®-1-Amino-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

類似化合物との比較

Similar Compounds

(S)-1-Amino-3-phenylpropan-2-ol: The enantiomer of ®-1-Amino-3-phenylpropan-2-ol, with similar chemical properties but different biological activity.

1-Amino-2-phenylpropan-2-ol: A structural isomer with the amino group attached to the second carbon atom.

1-Amino-3-phenylpropan-1-ol: Another isomer with the hydroxyl group attached to the first carbon atom.

Uniqueness

®-1-Amino-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and enantioselectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.

生物活性

(R)-1-Amino-3-phenylpropan-2-ol, also known as phenylpropanolamine, is a chiral amino alcohol with significant biological activity. This compound has been investigated for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula CHNO and a molecular weight of 153.21 g/mol. The compound features a chiral center, which contributes to its biological activity by influencing receptor interactions and pharmacokinetics.

The primary biological activity of this compound is attributed to its role as a monoamine reuptake inhibitor. It particularly affects the norepinephrine transporter (NET) and serotonin transporter (SERT), which are critical in regulating neurotransmitter levels in the synaptic cleft.

Monoamine Reuptake Inhibition

Research indicates that this compound exhibits potent inhibitory effects on the norepinephrine transporter, with an IC value reported as low as 4 nM in some derivatives, demonstrating high selectivity over serotonin transporters . This selectivity is crucial for minimizing side effects commonly associated with non-selective monoamine reuptake inhibitors.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Norepinephrine Reuptake | Inhibits NET, enhancing norepinephrine signaling, which may improve mood and cognitive functions. |

| Serotonin Reuptake | Exhibits selectivity for SERT inhibition, potentially reducing serotonergic side effects. |

| Anticancer Potential | Some studies suggest antiproliferative effects against various cancer cell lines. |

| Neuroprotective Effects | May offer protection against neurodegenerative conditions through modulation of neurotransmitter levels. |

1. Antiproliferative Activity

A study highlighted the antiproliferative effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell growth in vitro, suggesting potential utility in cancer therapy.

2. Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the phenyl group can enhance selectivity and potency against NET while reducing interaction with SERT. This has led to the development of derivatives with improved pharmacological profiles .

3. Neurotransmitter Modulation

In vivo studies have indicated that administration of this compound results in increased levels of norepinephrine in the brain, correlating with improved behavioral outcomes in models of depression and anxiety .

Toxicological Profile

Despite its therapeutic potential, this compound exhibits toxicity at higher doses:

特性

IUPAC Name |

(2R)-1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447554 | |

| Record name | (R)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-39-1 | |

| Record name | (R)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。